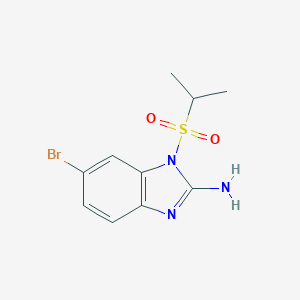![molecular formula C25H25NO4S2 B280661 4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mécanisme D'action
4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cells, which plays a crucial role in the development and activation of B-cells. Inhibition of BTK leads to the suppression of B-cell receptor signaling, which results in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit B-cell proliferation and survival, which makes it a potential therapeutic agent for B-cell malignancies. It has also been shown to suppress the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide in lab experiments include its high selectivity for BTK, its potential therapeutic applications in various fields of scientific research, and its ability to suppress the production of pro-inflammatory cytokines. The limitations of using this compound in lab experiments include its high cost, its potential toxicity, and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide. These include:
1. Further studies to determine the safety and efficacy of this compound in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Studies to determine the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
3. Studies to determine the potential use of this compound in the treatment of COVID-19.
4. Studies to determine the potential use of this compound in the treatment of other viral infections.
5. Studies to determine the potential use of this compound in the treatment of other types of cancer.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. The compound has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has also been studied for its potential use in the treatment of COVID-19. Further studies are needed to determine the safety and efficacy of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide involves the reaction of 4-tert-butyl-N-(4-hydroxy-1-naphthyl)benzenesulfonamide with 2-furylmethyl mercaptan in the presence of a base. The reaction takes place at a temperature of 90-100°C for 24 hours. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has also been studied for its potential use in the treatment of COVID-19.
Propriétés
Formule moléculaire |
C25H25NO4S2 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
4-tert-butyl-N-[3-(furan-2-ylmethylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H25NO4S2/c1-25(2,3)17-10-12-19(13-11-17)32(28,29)26-22-15-23(31-16-18-7-6-14-30-18)24(27)21-9-5-4-8-20(21)22/h4-15,26-27H,16H2,1-3H3 |
Clé InChI |
VHPCHTHTJREVSG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC4=CC=CO4 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)


![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280597.png)
![tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-8-oxo-6-thioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280598.png)
